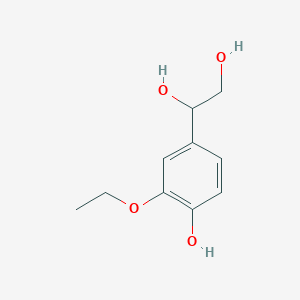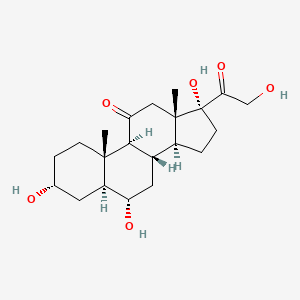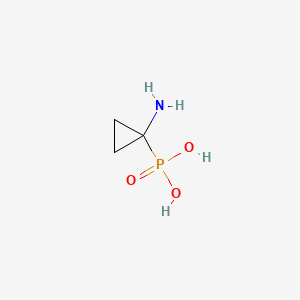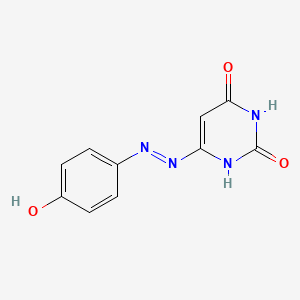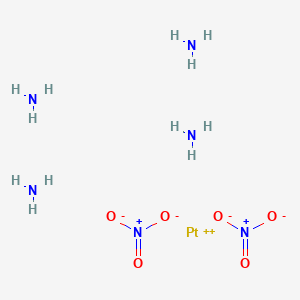
Tetraammineplatinum(II) nitrate
Übersicht
Beschreibung
Tetraammineplatinum(II) nitrate is a solid substance with the linear formula Pt(NH3)42 . It is used as a platinum (Pt) precursor to synthesize platinum-based catalysts such as Pt/cerium oxide catalysts and Pt/mesoporous carbon catalysts . It is also used in synthesizing lean NOx trap (LNT) catalysts .
Molecular Structure Analysis
The molecular weight of Tetraammineplatinum(II) nitrate is 387.21 . The SMILES string representation is N.N.N.N.[Pt++].[O-]N+[O-].[O-]N+[O-] .Chemical Reactions Analysis
Tetraammineplatinum(II) nitrate is widely utilized as a precursor to bimetallic Pt/Zn catalysts for the selective hydrogenation of crotonaldehyde . It can be used as a platinum source to prepare Pt/C catalyst via incipient-wetness impregnation technique .Physical And Chemical Properties Analysis
Tetraammineplatinum(II) nitrate is a solid substance . It has a melting point of 262 °C (dec.) . It is highly water-soluble and compatible with nitrates and lower (acidic) pH . Nitrate compounds are generally soluble in water and are also oxidizing agents .Wissenschaftliche Forschungsanwendungen
Precursor to Bimetallic Pt/Zn Catalysts
Tetraammineplatinum(II) nitrate is widely utilized as a precursor to bimetallic Pt/Zn catalysts for the selective hydrogenation of crotonaldehyde . This process is important in the chemical industry, particularly in the production of specialty chemicals.
Synthesis of Platinum-based Catalysts
This compound can be used as a platinum (Pt) precursor to synthesize platinum-based catalysts . These catalysts have a wide range of applications in various chemical reactions due to their high catalytic activity and selectivity.
Synthesis of Pt/Cerium Oxide Catalysts
Tetraammineplatinum(II) nitrate can be used to synthesize Pt/cerium oxide catalysts . These catalysts are often used in the automotive industry for the reduction of harmful exhaust gases.
Synthesis of Pt/Mesoporous Carbon Catalysts
Another application of Tetraammineplatinum(II) nitrate is in the synthesis of Pt/mesoporous carbon catalysts . These catalysts are used in fuel cells due to their high electrocatalytic activity and durability.
Synthesis of Lean NOx Trap (LNT) Catalysts
Tetraammineplatinum(II) nitrate is also used in synthesizing lean NOx trap (LNT) catalysts . LNT catalysts are used in diesel engines to reduce nitrogen oxide emissions, which are harmful to the environment.
Safety and Hazards
Tetraammineplatinum(II) nitrate may intensify fire as it is an oxidizer . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .
Wirkmechanismus
Target of Action
Tetraammineplatinum(II) nitrate is primarily used as a precursor in the synthesis of various platinum-based catalysts . These catalysts, such as Pt/cerium oxide catalysts and Pt/mesoporous carbon catalysts, are the primary targets of this compound .
Mode of Action
The compound interacts with its targets by providing a source of platinum, which is a key component in these catalysts . The platinum in the compound forms the active sites in the catalysts that facilitate various chemical reactions.
Biochemical Pathways
For instance, they are used in the oxidation of different chlorinated hydrocarbons and the selective hydrogenation of crotonaldehyde .
Result of Action
The primary result of the action of Tetraammineplatinum(II) nitrate is the formation of platinum-based catalysts . These catalysts facilitate various chemical reactions, leading to the production of desired products. For example, they can aid in the oxidation of chlorinated hydrocarbons and the selective hydrogenation of crotonaldehyde .
Action Environment
The action, efficacy, and stability of Tetraammineplatinum(II) nitrate can be influenced by various environmental factors. For instance, it is known that the compound decomposes at high temperatures . Therefore, it should be stored in a cool, dry place . Additionally, it should be kept away from combustible materials, as it may intensify fire .
Eigenschaften
IUPAC Name |
azane;platinum(2+);dinitrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2NO3.4H3N.Pt/c2*2-1(3)4;;;;;/h;;4*1H3;/q2*-1;;;;;+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBAKORNXYLGSJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N.N.N.N.[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Pt+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H12N6O6Pt | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
16455-68-8 (Parent) | |
| Record name | Tetraammineplatinum dinitrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020634122 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID10174665 | |
| Record name | Tetraammineplatinum dinitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10174665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetraammineplatinum(II) nitrate | |
CAS RN |
20634-12-2 | |
| Record name | Tetraammineplatinum dinitrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020634122 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetraammineplatinum dinitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10174665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetraammineplatinum dinitrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.921 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: How does Tetraammineplatinum(II) nitrate interact with zeolites and influence their catalytic performance in n-hexane reforming?
A1: Tetraammineplatinum(II) nitrate readily interacts with the surfaces of zeolites, such as KLTL zeolites. When an aqueous solution of Tetraammineplatinum(II) nitrate is introduced to KLTL zeolite crystallites, the platinum ions anchor themselves onto the zeolite surfaces, both inside the intracrystalline pores and on the external surfaces. Upon further treatment, these ions are reduced to form platinum clusters, each consisting of approximately 20 platinum atoms. [] The location of these platinum clusters significantly influences the catalytic performance of the zeolite in n-hexane reforming. Research indicates that platinum clusters located within the intracrystalline pores exhibit superior activity, selectivity towards benzene formation, and resistance to deactivation compared to those located on the external surfaces. This improved performance is attributed to the constrained environment within the pores, which is believed to inhibit coke formation, a major cause of catalyst deactivation. []
Q2: Can you elaborate on the role of Tetraammineplatinum(II) nitrate in the assembly of 2D materials and its impact on their properties?
A2: Tetraammineplatinum(II) nitrate acts as an efficient ionic crosslinker for assembling 2D materials like graphene oxide. Due to its positive charge, it effectively agglomerates negatively charged 2D material dispersions. [] This crosslinking ability facilitates the creation of 3D architectures like hydrogels and aerogels from 2D nanosheets, overcoming the challenge of nanosheet restacking without requiring external binders or functionalization. []
Q3: What is the molecular structure of the compound formed by reacting Tetraammineplatinum(II) nitrate with ammonia?
A3: When Tetraammineplatinum(II) nitrate reacts with ammonia, it forms di-μ-amido-bis[diammineplatinum(II)] nitrate. [] While the exact structural details aren't provided in the provided abstracts, the name suggests a dimeric structure with two platinum atoms bridged by two amido ligands. Each platinum atom is further coordinated by two ammine ligands, and the counterions are nitrates.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





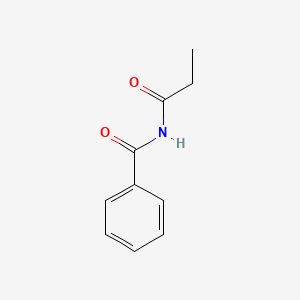

![3-[4-(4-bromophenyl)phenyl]-3-(4-chlorophenyl)-N,N-dimethylprop-2-en-1-amine](/img/structure/B1205088.png)
